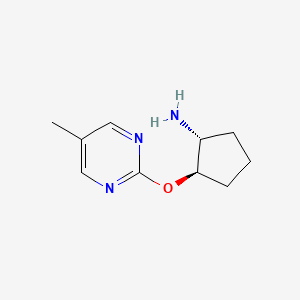

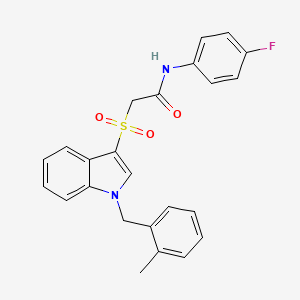

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, also known as JNJ-63533054, is a novel selective antagonist of the orexin-2 receptor. Orexins are neuropeptides that play a critical role in regulating sleep-wake cycles, appetite, and energy metabolism. Orexin-2 receptor antagonists have potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, depression, anxiety, and addiction.

Mécanisme D'action

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine selectively blocks the orexin-2 receptor, which is predominantly expressed in the brain regions involved in regulating sleep-wake cycles, appetite, and energy metabolism. Orexin-2 receptor antagonism reduces the activity of orexin neurons, which promotes sleep and reduces wakefulness. In addition, orexin-2 receptor antagonism reduces the release of dopamine in the mesolimbic reward system, which may contribute to the reduction of drug-seeking behavior.

Biochemical and physiological effects:

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to increase NREM sleep and reduce wakefulness in rats, without affecting REM sleep. (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine also reduces cocaine self-administration and reinstatement of cocaine-seeking behavior in mice. In rats, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine reduces anxiety-like behavior in the elevated plus maze test. These effects are consistent with the selective blockade of the orexin-2 receptor, which is involved in regulating sleep-wake cycles, appetite, and energy metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is a selective antagonist of the orexin-2 receptor, which allows for the specific evaluation of the role of orexin-2 receptor signaling in various physiological and behavioral processes. However, the pharmacokinetic properties of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, such as its half-life and bioavailability, may limit its use in certain experimental paradigms. In addition, the potential off-target effects of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine on other receptors or neurotransmitter systems should be carefully evaluated.

Orientations Futures

Future research on (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine should focus on its potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, depression, anxiety, and addiction. In addition, the pharmacokinetic and pharmacodynamic properties of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine should be further characterized to optimize its use in clinical and preclinical studies. Finally, the potential off-target effects of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine on other receptors or neurotransmitter systems should be carefully evaluated to ensure its safety and efficacy.

Méthodes De Synthèse

The synthesis of (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine was described in a patent application by Janssen Pharmaceutica NV. The synthesis involves the reaction of 5-methylpyrimidine-2-carboxylic acid with cyclopentanone in the presence of a base and a reducing agent to form the corresponding alcohol. The alcohol is then converted to the amine by reaction with a chloroformate derivative. The amine is subsequently protected with a tert-butoxycarbonyl group and reacted with 2-chloroethyl isocyanate to form the carbamate. The tert-butoxycarbonyl group is then removed, and the resulting amine is reacted with (R)-1-(2,3-dihydroxypropyl)cyclopentane-1,2-diol to form the final product.

Applications De Recherche Scientifique

(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been extensively studied in preclinical models to evaluate its potential therapeutic applications. In a rat model of insomnia, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine significantly increased the amount of non-rapid eye movement (NREM) sleep and decreased the amount of wakefulness, without affecting the duration of rapid eye movement (REM) sleep. In a mouse model of cocaine addiction, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine reduced cocaine self-administration and reinstatement of cocaine-seeking behavior. In a rat model of anxiety, (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine reduced anxiety-like behavior in the elevated plus maze test. These findings suggest that (1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has potential therapeutic applications in insomnia, addiction, and anxiety disorders.

Propriétés

IUPAC Name |

(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-12-10(13-6-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRHVAFBSUZUSG-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1)O[C@@H]2CCC[C@H]2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)